molecular formula C19H24N6 B5480003 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE

Cat. No.: B5480003
M. Wt: 336.4 g/mol
InChI Key: MVQBKIKEOCZFJR-UHFFFAOYSA-N
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Description

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolopyrimidine core with a piperazine moiety, making it a versatile candidate for various biological applications.

Preparation Methods

The synthesis of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, thereby blocking its activity and preventing tumor cell proliferation.

Comparison with Similar Compounds

1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-3-23-9-11-24(12-10-23)18-17(13-16-7-5-4-6-8-16)15(2)22-19-20-14-21-25(18)19/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBKIKEOCZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=NC3=NC=NN23)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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